molecular formula C12H18ClN3OSi B13660427 2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine

2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13660427
M. Wt: 283.83 g/mol
InChI Key: UTBZFQZIJZOJGR-UHFFFAOYSA-N
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Description

2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine is an organic compound that belongs to the class of pyrrolopyrazines. This compound is characterized by the presence of a chloro group, a trimethylsilyl group, and an ethoxy methyl group attached to the pyrrolo[2,3-b]pyrazine core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps. One common method includes the protection of hydroxyl groups using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under mild conditions . The reaction conditions often involve the use of tetrabutylammonium fluoride or caesium fluoride as deprotection reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the corresponding hydroxyl derivatives.

Scientific Research Applications

2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific structural features, such as the combination of a chloro group, a trimethylsilyl group, and an ethoxy methyl group. These features make it a valuable intermediate in various chemical reactions and applications.

Properties

Molecular Formula

C12H18ClN3OSi

Molecular Weight

283.83 g/mol

IUPAC Name

2-[(2-chloropyrrolo[2,3-b]pyrazin-5-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-12(16)14-8-11(13)15-10/h4-5,8H,6-7,9H2,1-3H3

InChI Key

UTBZFQZIJZOJGR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=NC(=CN=C21)Cl

Origin of Product

United States

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